molecular formula C18H24N2O3 B6489133 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941957-57-9

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B6489133
CAS No.: 941957-57-9
M. Wt: 316.4 g/mol
InChI Key: BTWAXULCXJRXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexanecarboxamide core substituted with a methoxy group and a 2-oxopyrrolidin-1-yl moiety on the phenyl ring.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWAXULCXJRXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related derivatives, emphasizing substituent effects, metabolic stability, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Activity Metabolic Stability & Notes Reference
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (Target) 2-oxopyrrolidin-1-yl (lactam), methoxy Not specified Likely moderate stability due to lactam’s hydrogen-bonding potential; no stability issues reported.
3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide Trifluoromethyl, dihydroisoxazole, imidazole Antirheumatic Unstable in plasma/urine; requires acidification to prevent degradation during studies .
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)...carboxamide (Patent) Bis(trifluoromethyl), oxazolidinone, methylcyclohexene Likely enzyme inhibition High lipophilicity due to trifluoromethyl groups; potential for extended half-life .
(E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)prop-1-en-1-yl)phenyl)cyclohexanecarboxamide (119g) 4-hydroxy-3-methoxyphenyl, propenyl chain Cytotoxic Hydroxyl group may enhance solubility; propenyl chain enables π-π interactions .
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 847388-33-4) Imidazopyrimidine Unspecified (likely kinase target) Heterocyclic imidazopyrimidine may improve receptor binding but increase metabolic complexity .
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide Dichloro, hydroxy Toxin (T3D database entry) Chloro groups increase lipophilicity; associated with toxicity risks .

Key Observations

Substituent Effects on Pharmacological Activity :

  • The trifluoromethyl group in the antirheumatic compound () enhances metabolic resistance but introduces instability in biological matrices.
  • The imidazopyrimidine moiety () likely targets kinases or nucleic acid synthesis pathways, contrasting with the lactam-based target compound.
  • Dichloro/hydroxy substituents () correlate with toxicity, highlighting the importance of substituent selection for safety .

The oxazolidinone ring in the patented compound () introduces additional hydrogen-bonding sites, possibly enhancing target affinity .

Metabolic and Handling Considerations :

  • Compounds with hydrolyzable groups (e.g., dihydroisoxazole in ) require careful sample handling (e.g., acidification) to prevent degradation .
  • Lipophilic groups (e.g., trifluoromethyl, dichloro) may improve membrane permeability but risk accumulation or toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.